1,6-Diphenylcoronene
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Overview
Description
1,6-Diphenylcoronene is a polycyclic aromatic hydrocarbon (PAH) with a unique structure characterized by the presence of two phenyl groups attached to the coronene core. This compound is known for its photophysical properties, making it a subject of interest in various scientific fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Diphenylcoronene can be synthesized through several methods, including:
Suzuki Coupling Reaction: This method involves the coupling of a dibromocoronene with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Friedel-Crafts Alkylation: Another method involves the alkylation of coronene with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This method requires careful control of reaction conditions to avoid over-alkylation.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki coupling reactions due to their high yield and selectivity. The process is optimized to ensure the purity of the final product, which is crucial for its applications in electronic devices.
Chemical Reactions Analysis
Types of Reactions
1,6-Diphenylcoronene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can be performed on this compound using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
1,6-Diphenylcoronene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the photophysical properties of PAHs. It is also used in the synthesis of more complex organic molecules.
Biology: Employed in fluorescence microscopy and as a fluorescent probe for studying biological membranes.
Medicine: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism by which 1,6-diphenylcoronene exerts its effects is primarily through its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of excited states. These excited states can interact with molecular oxygen to produce reactive oxygen species, which are responsible for its photodynamic effects. The molecular targets and pathways involved include:
Fluorescence: The compound emits fluorescence upon excitation, which can be used for imaging applications.
Reactive Oxygen Species Generation: Interaction with molecular oxygen leads to the formation of singlet oxygen and other reactive species.
Comparison with Similar Compounds
1,6-Diphenylcoronene can be compared with other similar compounds, such as:
Coronene: The parent compound without phenyl groups. It has similar photophysical properties but lacks the additional functionalization provided by the phenyl groups.
1,2,3,4-Tetraphenylcoronene: A more heavily substituted derivative with four phenyl groups. It exhibits different solubility and electronic properties compared to this compound.
1,6-Diphenyl-1,3,5-hexatriene: Another PAH with a similar structure but different electronic properties due to the presence of a conjugated hexatriene system.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique structure and photophysical properties make it a valuable tool for research in chemistry, biology, medicine, and industry
Properties
CAS No. |
54811-28-8 |
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Molecular Formula |
C36H20 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1,6-diphenylcoronene |
InChI |
InChI=1S/C36H20/c1-3-7-21(8-4-1)29-19-25-13-14-26-20-30(22-9-5-2-6-10-22)28-18-16-24-12-11-23-15-17-27(29)35-31(23)32(24)36(28)34(26)33(25)35/h1-20H |
InChI Key |
MUTWIANFWYIAAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C5C3=C6C(=C2)C=CC7=CC(=C8C=CC(=C5C8=C76)C=C4)C9=CC=CC=C9 |
Origin of Product |
United States |
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